

A Comprehensive Technical Guide to 2-Methyl-5-nitroaniline and its Hydrate

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Compound of Interest

Compound Name: 2-Methyl-5-nitroaniline hydrate

Cat. No.: B1603624

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methyl-5-nitroaniline, a versatile chemical intermediate with applications in various fields, including the synthesis of dyes and pigments, as well as a potential building block in pharmaceutical and agrochemical development. This document consolidates key information on its synonyms, chemical and physical properties, experimental protocols, and toxicological profile. While the anhydrous form is well-documented, this guide also addresses the known, albeit less characterized, hydrate form.

Synonyms and Alternative Names

2-Methyl-5-nitroaniline is known by a variety of names in scientific literature and commercial databases. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

Common Synonyms and Alternative Names:

- 5-Nitro-o-toluidine
- 2-Amino-4-nitrotoluene
- 5-Nitro-2-toluidine
- 2-Methyl-5-nitrobenzenamine

- Fast Scarlet G Base
- Scarlet G Base
- PNOT
- 4-Nitro-2-aminotoluene
- Devol Scarlet B
- 3-Nitro-6-methylaniline
- Diabase Scarlet G
- Scarlet Base NSP
- Benzenamine, 2-methyl-5-nitro-
- 1-Amino-2-methyl-5-nitrobenzene
- Fast Red SG Base

Chemical and Physical Properties

The properties of 2-Methyl-5-nitroaniline are well-characterized for its anhydrous form. Data for the hydrate is limited, but what is known is also presented.

2-Methyl-5-nitroaniline (Anhydrous)

Table 1: Chemical Identifiers for Anhydrous 2-Methyl-5-nitroaniline

Identifier	Value
CAS Registry Number	99-55-8[1][2]
Molecular Formula	C ₇ H ₈ N ₂ O ₂ [1][2]
Molecular Weight	152.15 g/mol [1][2]
InChI	InChI=1S/C7H8N2O2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,8H2,1H3
InChIKey	DSBIJCMXAIIKKI-UHFFFAOYSA-N
SMILES	CC1=C(C=C(C=C1))--INVALID-LINK--[O-])N

Table 2: Physical Properties of Anhydrous 2-Methyl-5-nitroaniline

Property	Value	Source
Appearance	Bright yellow to orange powder/crystals.[3]	PubChem
Melting Point	103-106 °C	Sigma-Aldrich
Solubility	Poorly soluble in water. Soluble in polar organic solvents like ethanol, acetone, N,N-dimethylformamide, and dimethyl sulfoxide.	Guidechem
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[4]	ChemicalBook

2-Methyl-5-nitroaniline Hydrate

A hydrated form of 2-Methyl-5-nitroaniline is documented, though detailed experimental data is scarce in publicly available literature.

Table 3: Chemical Identifiers for **2-Methyl-5-nitroaniline Hydrate**

Identifier	Value
CAS Registry Number	304851-86-3
Molecular Formula	C ₇ H ₁₀ N ₂ O ₃
Molecular Weight	170.17 g/mol

Detailed experimental data such as melting point, specific solubility, and spectral data for the hydrate are not readily available. The molecular formula and weight suggest a monohydrate.

Experimental Protocols

Synthesis of 2-Methyl-5-nitroaniline (Anhydrous)

A common laboratory-scale synthesis involves the nitration of o-toluidine.

Protocol: Nitration of o-Toluidine

- **Preparation of the Reaction Mixture:** In a reaction vessel equipped with a stirrer and cooling bath, add concentrated sulfuric acid. Cool the acid to below 10 °C.
- **Addition of Starting Material:** Slowly add o-toluidine to the cooled sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C. The formation of the o-toluidinium salt will occur.
- **Nitration:** Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction vessel over a period of approximately 2 hours, ensuring the temperature is kept below 10 °C.
- **Work-up:** After the addition is complete, pour the reaction mixture onto ice.
- **Neutralization and Precipitation:** Basify the acidic solution with a sodium hydroxide solution until the 2-Methyl-5-nitroaniline precipitates out as a solid.
- **Isolation and Purification:** Collect the orange precipitate by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable

solvent such as ethanol.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of 2-Methyl-5-nitroaniline. A typical mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.

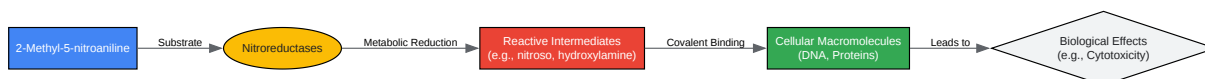
Spectroscopic Analysis:

- ^1H NMR (400 MHz, CDCl_3): δ 7.52 (dd, $J = 8.1$ Hz, 1H, Ar-H), 3.71 (br, 2H, $-\text{NH}_2$), 2.22 (s, 3H, $-\text{CH}_3$).
- ^{13}C NMR (100 MHz, CDCl_3): δ 147.46, 145.46, 130.82, 129.61, 113.35, 108.86, 17.68 ($-\text{CH}_3$).
- Mass Spectrometry (GC-MS): Molecular ion peak at m/z 152.

Biological Activity and Signaling Pathways

The biological activity of nitroaniline derivatives is often associated with the bioreduction of the nitro group. While specific signaling pathways for 2-Methyl-5-nitroaniline are not well-defined in the literature, a general mechanism involving metabolic activation is proposed. This compound is also known to be a metabolite of 2,4-dinitrotoluene.

The nitro group can be reduced by intracellular nitroreductase enzymes to form reactive intermediates. These intermediates have the potential to interact with cellular macromolecules such as DNA and proteins, which may lead to cytotoxic effects. This mechanism is an area of interest for the development of targeted therapeutics, including potential anticancer and antimicrobial agents.

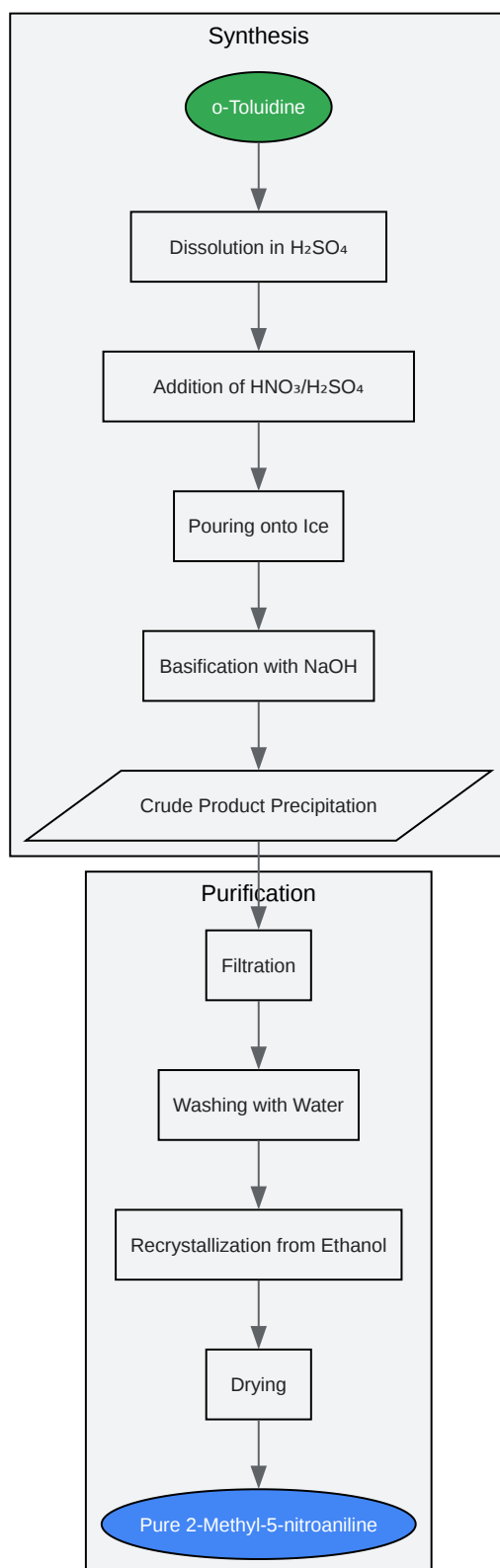


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Caption: Proposed metabolic activation pathway for 2-Methyl-5-nitroaniline.

Experimental Workflows

The synthesis and purification of 2-Methyl-5-nitroaniline follow a standard organic chemistry workflow. The following diagram illustrates a typical sequence of operations.



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Caption: General workflow for the synthesis and purification of 2-Methyl-5-nitroaniline.

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